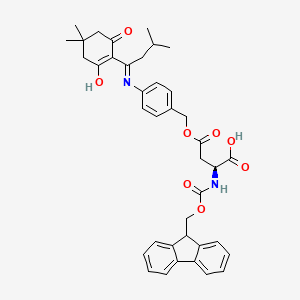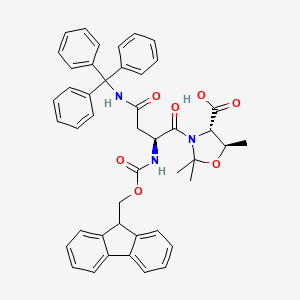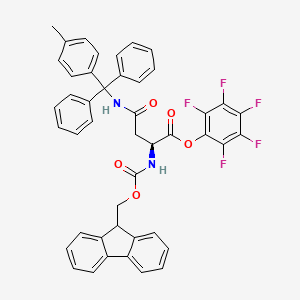
Dde-D-Lys(Fmoc)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dde-D-Lys(Fmoc)-OH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a modified amino acid that is commonly used in peptide synthesis. The compound has a unique structure that makes it an ideal candidate for use in the development of new drugs and treatments. In
Applications De Recherche Scientifique
Microwave-Assisted Synthesis of Fluorescein-Labelled Peptides : Dde-D-Lys(Fmoc)-OH is used in the efficient, automated, and microwave-assisted Fmoc solid-phase synthesis of fluorescein-labelled peptides. This methodology provides a robust platform for preparing various fluorescently labelled glycopeptides, useful in biological evaluation (Kowalczyk et al., 2009).
Synthesis of Labeled Peptides : It is used in the synthesis of biotin-labeled peptides, beneficial for studies like peptide trafficking, binding studies, substrate specificity, and receptor cross-linking. The strategy utilizing this compound allows the incorporation of various labels, including fluorescein, dansyl groups, and fluorophores used in FRET (Bibbs et al., 2000).
Synthesis of Branched Phosphopeptides : In the synthesis of branched peptides, this compound is employed to introduce branch points that allow the proper orientation of ligands, particularly in targeting specific protein domains (Xu et al., 2004).
Synthesis of Peptide Nucleic Acid FRET Probes : This chemical is integral in designing orthogonally protected peptide nucleic acid (PNA) building blocks, enabling the post-synthetic attachment of reporter groups to PNAs for detecting target DNA sequences (Oquare & Taylor, 2008).
Development of Cancer Vaccines : It aids in the synthesis of fluorescently labelled glycopeptides, which are valuable as immunological probes in cancer vaccine development (Lee et al., 2010).
Synthesis of Polyamine Amino Acid Residues : this compound is used in the synthesis of polyamine-based amino acids, which are then incorporated into peptides for therapeutic applications, such as improving analgesia in neurotensin analogues (Zhang et al., 2009).
Synthesis of Multiple Antigen Peptides : It is employed in the synthesis of multiple antigen peptides (MAPs), which are effective immunogens and useful for antigen detection in assays like ELISA (Ahlborg, 1995).
Mécanisme D'action
Target of Action
Dde-D-Lys(Fmoc)-OH is primarily used as an orthogonally protected Lysine building block for solid-phase peptide synthesis . Its main target is the peptide chain that is being synthesized. The compound plays a crucial role in the extension and modification of the peptide chain.
Mode of Action
The compound interacts with its targets through a two-step process. First, the Fmoc group can be removed by treatment with piperidine in DMF, enabling chain extension on the lysine side chain. Once this is complete, the ivDde group is removed with 2% hydrazine in DMF, and the main peptide chain can be extended using normal Fmoc SPPS protocols.
Pharmacokinetics
Its solubility in dmf is a key property that impacts its usability in peptide synthesis.
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific peptide that it helps synthesize. By enabling the synthesis of branched, cyclic, and modified peptides, it contributes to the creation of peptides with diverse structures and functions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of allyl-based protecting groups requires the inclusion of allyl alcohol in the deprotection solution to prevent reduction of the allyl group. Additionally, the compound is classified as highly hazardous to water, which may have implications for its handling and disposal.
Propriétés
IUPAC Name |
(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)33-25(29(36)37)14-8-9-15-32-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,32,38)(H,36,37)/t25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGADLBSAXYSSH-RUZDIDTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


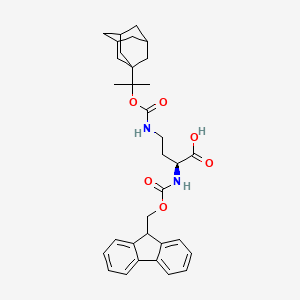
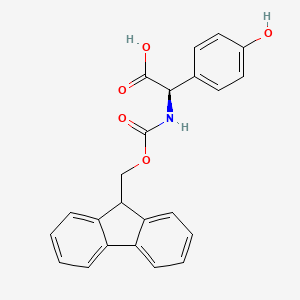





![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)
